molecular formula C26H29NO6 B11096129 2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11096129
M. Wt: 451.5 g/mol
InChI Key: LARJRFNQBGOLOJ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a long name, so let’s break it down:

      2-Methoxyethyl: Refers to the ethyl group with a methoxy (CH₃O-) substituent.

      7-(3-methoxyphenyl): Indicates a phenyl ring with a methoxy group attached at the 3-position.

      2-methyl-4-(5-methylfuran-2-yl): Describes a furan ring with a methyl group at the 5-position and another methyl group at the 2-position.

      5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Represents a quinoline ring system with a carboxylate group at the 3-position and a ketone (oxo) group at the 5-position.

  • Overall, this compound combines various functional groups and heterocycles, making it intriguing for synthetic and medicinal chemistry.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. similar quinoline derivatives can be synthesized using various methods, including cyclization reactions, condensations, and multistep processes.
    • Industrial production methods would likely involve efficient and scalable synthetic routes, but without direct information, we can’t provide precise details.
  • Chemical Reactions Analysis

    • Given its structural complexity, this compound could undergo diverse reactions:

        Oxidation: Oxidative processes could modify the furan or phenyl rings.

        Reduction: Reduction of the ketone group or other functionalities.

        Substitution: Reactions at the phenyl ring or other positions.

    • Common reagents and conditions would depend on the specific transformation, but standard reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., BF₃) might be employed.
    • Major products would vary based on the reaction type.
  • Scientific Research Applications

    • This compound’s applications span several fields:

        Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

        Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

        Biology: Study its interactions with biological targets (e.g., enzymes, receptors).

        Industry: Assess its utility in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. understanding its interactions with biological targets would be crucial for drug development.
  • Comparison with Similar Compounds

    • Similar compounds might include other quinoline derivatives, furan-containing molecules, or phenyl-substituted heterocycles.
    • Highlighting its uniqueness would require a detailed comparison with specific analogs, which would require further research.

    Properties

    Molecular Formula

    C26H29NO6

    Molecular Weight

    451.5 g/mol

    IUPAC Name

    2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C26H29NO6/c1-15-8-9-22(33-15)25-23(26(29)32-11-10-30-3)16(2)27-20-13-18(14-21(28)24(20)25)17-6-5-7-19(12-17)31-4/h5-9,12,18,25,27H,10-11,13-14H2,1-4H3

    InChI Key

    LARJRFNQBGOLOJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCCOC)C

    Origin of Product

    United States

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